molecular formula C14H20BrNO2 B8183021 tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate

tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate

Cat. No.: B8183021
M. Wt: 314.22 g/mol
InChI Key: QKBWLIGAZLCWSB-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.2 g/mol . It is a solid compound that is often used in various chemical reactions and research applications.

Preparation Methods

The synthesis of tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate typically involves the reaction of 3-bromo-5-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-bromo-5-methylbenzyl(methyl)carbamate include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a carbamate group, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[(3-bromo-5-methylphenyl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10-6-11(8-12(15)7-10)9-16(5)13(17)18-14(2,3)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBWLIGAZLCWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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